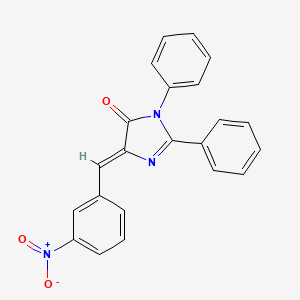
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a unique imidazolone core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitrobenzylidene and diphenyl groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-nitrobenzaldehyde with 2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amino compound.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imidazolone core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one
- 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide
- (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester
Uniqueness
(5Z)-5-(3-nitrobenzylidene)-2,3-diphenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its imidazolone core and the presence of both nitrobenzylidene and diphenyl groups
Propiedades
Fórmula molecular |
C22H15N3O3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one |
InChI |
InChI=1S/C22H15N3O3/c26-22-20(15-16-8-7-13-19(14-16)25(27)28)23-21(17-9-3-1-4-10-17)24(22)18-11-5-2-6-12-18/h1-15H/b20-15- |
Clave InChI |
RLAPEZNALRMFBP-HKWRFOASSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


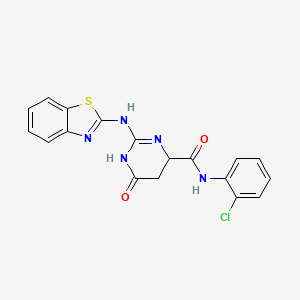
![N-(4-{[(2Z)-3-(piperidin-1-yl)quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B10813961.png)
![3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione](/img/structure/B10813962.png)
![6-(3,4-dihydroxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10813969.png)
![1-(3,4-Dichlorophenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10813976.png)
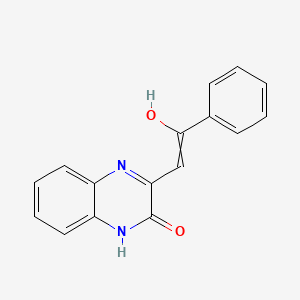
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B10813987.png)
![[5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid](/img/structure/B10813995.png)
![6-(1,3-Benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10814005.png)
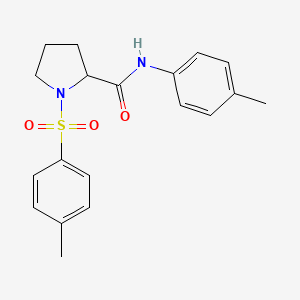
![2-[5-[(4-Tert-butylphenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10814021.png)
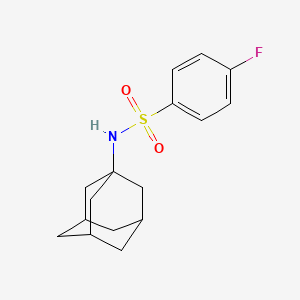
![2-[5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B10814046.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)
